molecular formula C11H15NO2 B2406597 (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine CAS No. 2248199-52-0

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine

Cat. No.: B2406597
CAS No.: 2248199-52-0
M. Wt: 193.246
InChI Key: LYROCLLKCNQPTF-MRVPVSSYSA-N
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Description

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine is a chiral compound with a benzodioxole moiety attached to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Methylpropan-1-amine Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Purification: To ensure the final product is free from impurities.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used to study its effects on biological systems and its potential as a bioactive compound.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-amine: is similar to other compounds with benzodioxole and amine groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of the benzodioxole and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(6-12)5-9-3-2-4-10-11(9)14-7-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROCLLKCNQPTF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C2C(=CC=C1)OCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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